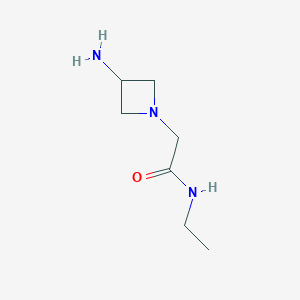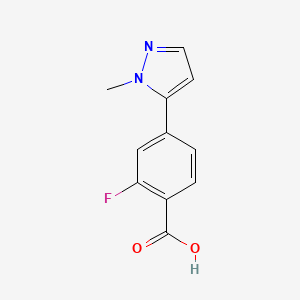
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H13ClFN3 . It has a molecular weight of 229.68 g/mol.
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Physical And Chemical Properties Analysis
The compound appears as a white powder . Its melting point is between 85-87°C .Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives, including “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine”, are being utilized in different ways as anticancer agents . They could potentially be used in the development of new anticancer drugs.
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . They could be used in the development of drugs to treat various viral infections.
Antimalarial Applications
The compound could potentially be used in the development of antimalarial drugs . Malaria is a major global health issue, and new treatments are always in demand.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . This suggests that “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” could be used in the development of new antimicrobial and antifungal drugs.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have shown analgesic (pain-relieving) and anti-inflammatory properties . This suggests that “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” could be used in the development of new pain relief and anti-inflammatory drugs.
Anti-Alzheimer Applications
Piperidine derivatives could potentially be used in the development of drugs to treat Alzheimer’s disease . Alzheimer’s is a degenerative brain disease that currently has no cure, so new treatments are urgently needed.
Antipsychotic Applications
Finally, piperidine derivatives have shown potential as antipsychotic agents . This suggests that “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” could be used in the development of new drugs to treat psychiatric disorders.
Propiedades
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPITIHJUXPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






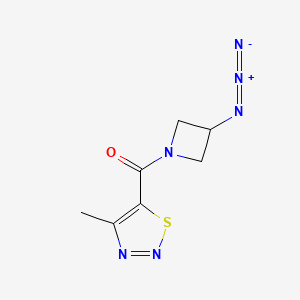
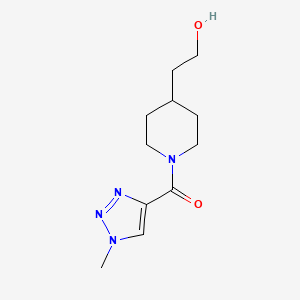
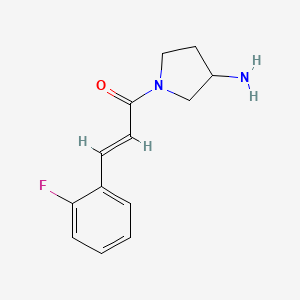
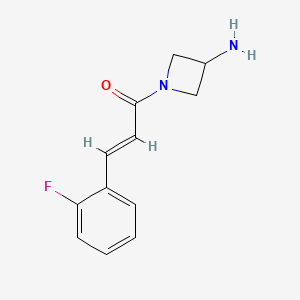

![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)


![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)
